

Application Notes and Protocols for NMR Spectroscopy in Structural Assignment

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylhexanoic acid

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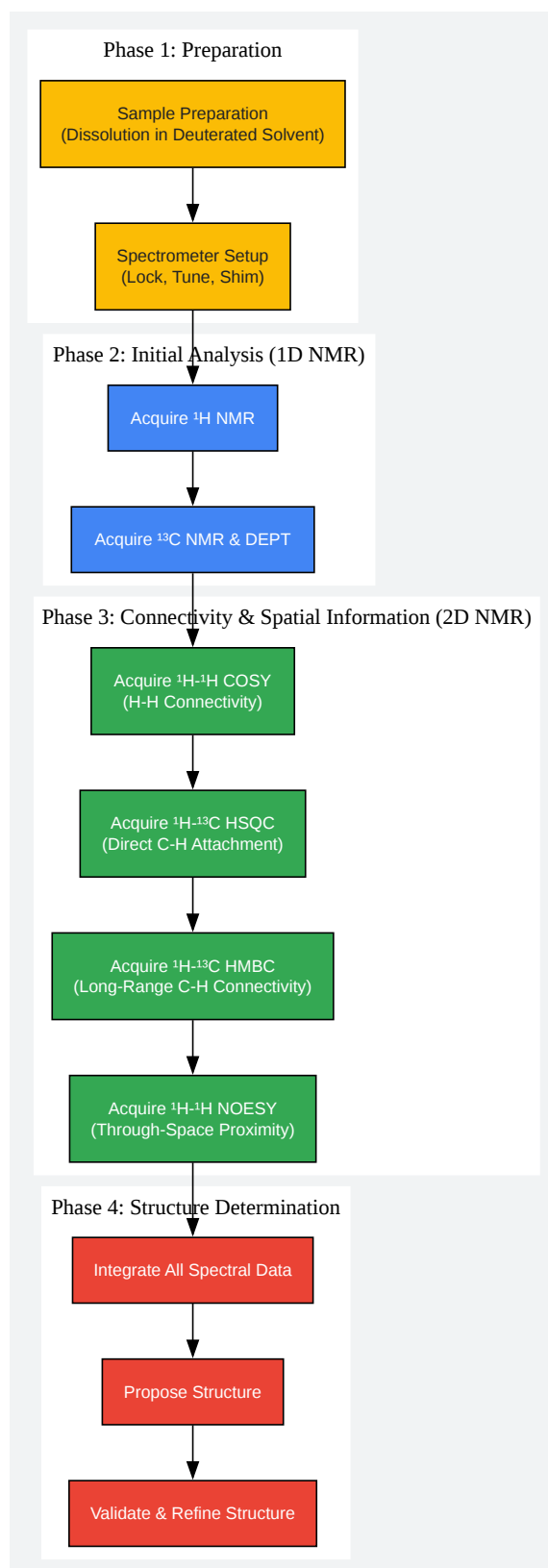
Audience: Researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development. It provides unparalleled insight into the molecular structure of organic compounds, from small molecules to large biologics. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms, their spatial proximity, and the overall three-dimensional structure of a molecule, all of which are critical for understanding its function and interactions.^{[1][2]}

This document provides a comprehensive overview of standard NMR experiments used for structural assignment, complete with detailed protocols, quantitative data, and workflow visualizations.

Overall Strategy for Structural Elucidation

The process of determining a molecule's structure by NMR is a systematic, multi-step approach. It begins with simple one-dimensional (1D) experiments to get a general overview of the molecule's components, followed by a series of two-dimensional (2D) experiments to piece together the molecular puzzle.^{[3][4]}



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Caption: General workflow for NMR-based structural elucidation.

One-Dimensional (1D) NMR Spectroscopy

1D NMR is the starting point for nearly all structural analyses. The two most common 1D experiments are Proton (^1H) NMR and Carbon-13 (^{13}C) NMR.[5]

Application Note: ^1H and ^{13}C NMR

- ^1H NMR Spectrum: This experiment provides information about the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).[2] [5] The chemical shift is influenced by proximity to electronegative atoms and unsaturated groups.[6]
- ^{13}C NMR Spectrum: This provides information on the number of non-equivalent carbons in a molecule and their chemical environment. Since the natural abundance of ^{13}C is low (~1.1%), signals are not typically split by adjacent carbons. Standard ^{13}C spectra are proton-decoupled, meaning each unique carbon appears as a single line.[5]
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a supplementary experiment that helps determine the type of carbon atom (CH , CH_2 , CH_3 , or quaternary). DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH_3 peaks as positive and CH_2 peaks as negative.[3]

Quantitative Data: Chemical Shifts and Coupling Constants

The following tables summarize typical chemical shift values and proton-proton (^1H - ^1H) coupling constants.

Table 1: Typical ^1H Chemical Shift Ranges (ppm) relative to TMS.[6][7][8][9]

Type of Proton	Structure Example	Chemical Shift (δ)
Alkyl (CH₃, CH₂, CH)	R-CH₃	0.9 - 1.5
Alkyne	R-C \equiv C-H	2.0 - 3.0
Allylic	C=C-CH	1.6 - 2.6
Attached to Heteroatom	H-C-O, H-C-N	3.3 - 4.5
Vinylic	C=C-H	4.5 - 6.5
Aromatic	Ar-H	6.5 - 8.5
Aldehyde	R-CHO	9.0 - 10.0
Carboxylic Acid	R-COOH	10.0 - 13.0

| Alcohol/Amine | R-OH, R-NH₂ | 0.5 - 5.0 (variable) |

Table 2: Typical ¹³C Chemical Shift Ranges (ppm) relative to TMS.[\[7\]](#)[\[10\]](#)

Type of Carbon	Structure Example	Chemical Shift (δ)
Alkyl (sp³)	CH₃, CH₂, CH	5 - 45
Alkyne (sp)	R-C \equiv C-R	65 - 90
Alkene (sp ²)	R ₂ C=CR ₂	100 - 150
Aromatic (sp ²)	C ₆ H ₆	110 - 160
Carboxyl Derivatives	R-COOR, R-CONR ₂	160 - 185

| Ketone/Aldehyde | R-COR, R-CHO | 190 - 220 |

Table 3: Common ³J (three-bond) ¹H-¹H Coupling Constants (Hz).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Structural Fragment	Geometry	Coupling Constant (J)
Acyclic Alkane	Free rotation	6 - 8 Hz
Alkene	cis	6 - 15 Hz
Alkene	trans	11 - 18 Hz
Alkene	Geminal (2J)	0 - 5 Hz
Aromatic	ortho	6 - 10 Hz
Aromatic	meta	1 - 4 Hz

| Aromatic | para | 0 - 2 Hz |

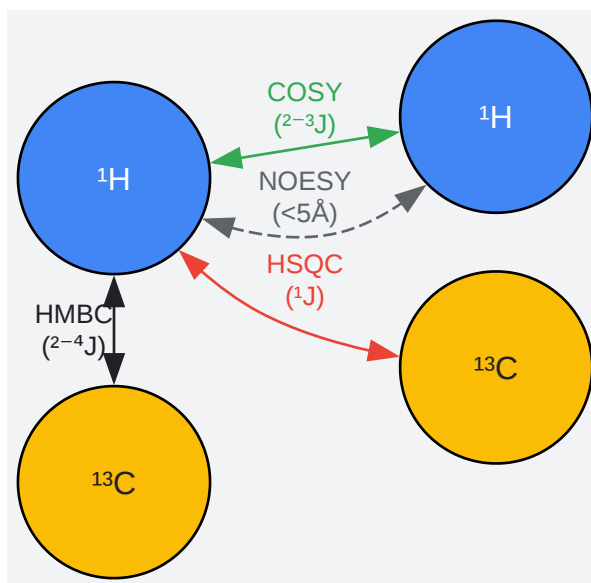
Protocol: Standard 1D ^1H NMR Experiment

- Sample Preparation:
 - Weigh 1-5 mg of the compound.
 - Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a high-quality NMR tube. Ensure the sample is fully dissolved.[\[2\]](#)[\[14\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.[\[14\]](#)
 - Lock: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Tuning: Tune the probe to the ^1H frequency to maximize signal transmission and reception.
 - Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution.[\[14\]](#)

- Acquisition:
 - Load a standard proton experiment parameter set.[\[15\]](#)
 - Set Spectral Width (SW): Define the frequency range to be observed (e.g., -2 to 12 ppm).
 - Set Transmitter Offset (o1p): Center the spectral width on the region of interest (e.g., 5 ppm).
 - Set Acquisition Time (AQ): Typically 2-4 seconds for good resolution.
 - Set Relaxation Delay (D1): Set a delay of 1-5 seconds to allow spins to return to equilibrium between scans.
 - Set Pulse Angle: A 30° or 45° pulse is common for routine spectra. A 90° pulse provides maximum signal for a single scan.
 - Set Number of Scans (NS): Collect a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio (S/N).
 - Start the acquisition.[\[15\]](#)
- Processing:
 - Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
 - Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline.
 - Baseline Correction: Correct any distortions in the spectrum's baseline.
 - Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.
 - Integration: Integrate the area under each peak to determine the relative number of protons.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. A 2D spectrum plots frequencies on two axes, with off-diagonal "cross-peaks" indicating a relationship between the nuclei at the corresponding coordinates on each axis.[16]



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Caption: Logical relationships revealed by common 2D NMR experiments.

Application Note & Protocol: COSY (CORrelation Spectroscopy)

- Application: The ^1H - ^1H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (^2J or ^3J coupling).[3][16] A cross-peak between two protons on the 2D map indicates they are part of the same spin system, allowing for the tracing of proton connectivity through a carbon backbone.[17]
- Protocol:
 - Setup: Begin with a properly locked and shimmed sample from the 1D ^1H experiment. Do not spin the sample.[18]
 - Acquisition Parameters:

- Load a standard COSY parameter set (e.g., cosygpqf).[18]
 - Use the same spectral width (SW) and transmitter offset (o1p) from the 1D ^1H spectrum for both the F1 and F2 dimensions.[19]
 - Set the number of data points (TD) to 1K-2K in F2 and 128-256 increments in F1.[18]
 - Set the number of scans (NS) per increment (e.g., 2, 4, or 8) depending on the sample concentration.
- Acquisition & Processing:
 - Start the acquisition.
 - Process the data using a sine-bell window function and perform a 2D Fourier transform (xfb on Bruker systems).[18]
 - The resulting spectrum is typically displayed in magnitude mode and does not require phase correction. Symmetrization can be applied to reduce noise.[18]

Application Note & Protocol: HSQC (Heteronuclear Single Quantum Coherence)

- Application: The ^1H - ^{13}C HSQC experiment identifies all carbons that are directly attached to a proton.[20] It correlates the ^1H chemical shift on one axis with the ^{13}C chemical shift of its directly bonded carbon on the other axis. This is extremely powerful for assigning carbon signals based on their attached, and often already assigned, protons.[3][17] Edited HSQC experiments can also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak.[20]
- Protocol:
 - Setup: A high-quality 1D ^1H spectrum is required to set the proton parameters. A 1D ^{13}C spectrum is helpful but not essential.[20] Ensure both ^1H and ^{13}C channels are tuned.[17]
 - Acquisition Parameters:
 - Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2).

- F2 (^1H) Dimension: Set SW and o1p based on the 1D ^1H spectrum.
- F1 (^{13}C) Dimension: Set SW to cover the expected ^{13}C range (e.g., 0-160 ppm for aliphatic/aromatic carbons).[20]
- Set TD to 1K in F2 and ~256 increments in F1.
- Set NS (e.g., 1, 2, or 4) based on concentration. HSQC is a sensitive, proton-detected experiment.[17]
- Acquisition & Processing:
 - Start the acquisition.
 - Process the data using appropriate window functions (e.g., squared sine-bell).
 - The spectrum must be phased in both dimensions.[20]

Application Note & Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

- Application: The ^1H - ^{13}C HMBC experiment shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds (^2J , ^3J , ^4J).[20] One-bond correlations are suppressed. This experiment is critical for connecting different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.[3][21]
- Protocol:
 - Setup: Same as for HSQC.
 - Acquisition Parameters:
 - Load a standard HMBC parameter set (e.g., hmbcgp1pndqf).
 - Set the F2 (^1H) and F1 (^{13}C) spectral widths similarly to HSQC, but the ^{13}C range may need to be wider to include carbonyls and other quaternary carbons (e.g., 0-220 ppm). [21]

- HMBC is less sensitive than HSQC, so a higher number of scans (NS, e.g., 4-16) is often required.[21]
- Acquisition & Processing:
 - Start the acquisition.
 - Process in magnitude mode using a sine-bell window function. Phasing is not required for magnitude-mode data.

Application Note & Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)

- Application: The NOESY experiment identifies protons that are close to each other in space ($< 5 \text{ \AA}$), regardless of whether they are connected through bonds.[22][23] This through-space correlation is known as the Nuclear Overhauser Effect (NOE). NOESY is essential for determining stereochemistry, conformation, and the relative orientation of different parts of a molecule.[24][25]
- Protocol:
 - Setup: Use a pure, well-shimmed sample. The sample should be free of paramagnetic impurities. Do not spin the sample.[26]
 - Acquisition Parameters:
 - Load a standard NOESY parameter set (e.g., noesygpph).
 - Set F1 and F2 parameters (SW, o1p) from the 1D ^1H spectrum.
 - A key parameter is the mixing time (d8), which allows for the NOE to build up. This time depends on the molecular weight of the compound. For small molecules ($< 600 \text{ Da}$), a mixing time of 0.5-1.0 seconds is a good starting point.[23]
 - Set NS (e.g., 8-16) and the number of increments in F1 (~ 256).
 - Acquisition & Processing:

- Start the acquisition.
- Process the data with appropriate window functions and perform a 2D Fourier transform.
- The spectrum must be carefully phased in both dimensions. NOESY cross-peaks for small molecules have the opposite phase to the diagonal peaks.[22][24]

By systematically applying this suite of 1D and 2D NMR experiments, researchers can confidently and unambiguously determine the complete chemical structure of novel compounds, a fundamental step in the drug development pipeline.

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